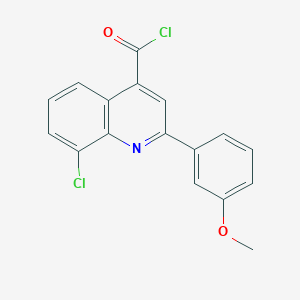

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1) is a quinoline-derived acyl chloride with the molecular formula C₁₇H₁₁Cl₂NO₂ and a molecular weight of 332.18 g/mol . This compound features a quinoline core substituted with a chlorine atom at the 8-position, a 3-methoxyphenyl group at the 2-position, and a reactive carbonyl chloride moiety at the 4-position. It is typically synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method common to acyl chloride preparation . The compound’s reactivity stems from its electrophilic carbonyl chloride group, making it valuable in synthesizing amides, esters, and other derivatives for pharmaceutical or materials science applications .

Properties

IUPAC Name |

8-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-22-11-5-2-4-10(8-11)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDDKVCCWRLIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions . The resulting quinoline derivative is then chlorinated at the 8-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative . Finally, the carbonyl chloride group is introduced by reacting the quinoline derivative with oxalyl chloride (COCl)2 under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 8-position can be substituted with nucleophiles such as amines or thiols.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as triethylamine (Et3N).

Hydrolysis: Water or aqueous base (NaOH) under mild conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The presence of chlorine and methoxy groups enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 360.24 g/mol.

Medicinal Chemistry

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride has been investigated for various therapeutic properties:

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial and fungal strains. A study indicated that it exhibited antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and antifungal activity with an MIC of 16 µg/mL against Candida albicans .

- Anticancer Properties : Quinoline derivatives are known for their potential to inhibit cancer cell proliferation. Research has demonstrated that modifications to the quinoline structure can enhance its effectiveness against specific cancer cell lines .

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation, making it a candidate for further exploration in inflammatory disease models .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows researchers to create novel compounds with tailored properties for specific applications .

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions and inhibition mechanisms. It has been shown to interact with specific biological targets, providing insights into its mode of action at the molecular level .

Material Science

In industry, this compound is explored for its potential in developing materials with unique electronic and optical properties. Its structural characteristics may lead to applications in organic electronics or photonic devices .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 32 µg/mL |

| This compound | Antifungal | Candida albicans | 16 µg/mL |

Case Study 2: Anticancer Activity

A series of quinoline analogs were tested for their anticancer properties against various cell lines. The study found that specific modifications to the quinoline structure significantly improved cytotoxicity, highlighting the potential of this compound as a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of kinases or other enzymes critical for cancer cell proliferation . The chloro and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound donates electron density via resonance, reducing the electrophilicity of the carbonyl chloride compared to chlorine-substituted analogs (e.g., QY-9501) .

- Solubility : Ethoxy-substituted derivatives (e.g., sc-337402) exhibit improved solubility in organic solvents compared to methoxy or chloro analogs due to increased alkyl chain length .

- Safety Profile : All acyl chlorides in this class are corrosive (H314) and may corrode metals (H290), as seen in the ethoxy analog .

Spectroscopic Characterization

Biological Activity

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₁₇H₁₂ClNO₃, with a molecular weight of approximately 313.74 g/mol. The compound features a quinoline core substituted with a chloro group at the 8-position and a methoxyphenyl group at the 2-position, along with a carbonyl chloride functional group at the 4-position. This unique structural arrangement is believed to enhance its biological activity compared to other similar compounds.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes, potentially inhibiting their activity. This compound may specifically inhibit kinases, which are critical in numerous cellular processes and pathways related to cancer and inflammation .

- DNA Interaction : Similar to other quinoline derivatives, this compound may bind to DNA, affecting gene expression and cellular proliferation .

- Cell Signaling Modulation : The compound can influence cell signaling pathways, impacting processes such as apoptosis and cell survival.

Antimicrobial Activity

Research indicates that compounds containing the methoxyphenyl group exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may be effective against various bacterial and fungal strains .

Anticancer Potential

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study demonstrated that quinoline compounds exhibited cytotoxicity against several cancer cell lines, with IC50 values indicating effective doses for therapeutic applications .

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 16.4 | MCF-7 |

| Compound B | 20.0 | HeLa |

| This compound | TBD | TBD |

Cardioprotective Effects

In cardiomyocyte models, certain quinoline derivatives have shown cardioprotective effects against doxorubicin-induced toxicity. While specific data for this compound is limited, its structural similarities to effective compounds suggest potential cardioprotective properties .

Research Case Studies

- Kinase Inhibition Study : A study explored the kinase inhibition properties of quinoline derivatives, indicating that modifications at specific positions significantly impacted their efficacy. The presence of the methoxy group was linked to enhanced activity against certain kinases involved in cancer progression .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of various quinoline derivatives, including those with methoxy substitutions. Results indicated that these compounds could inhibit growth in multiple microbial strains, supporting further investigation into their use as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride, and how are intermediates purified?

- Methodology :

- Core Synthesis : Quinoline derivatives are typically synthesized via Gould–Jacob or Friedländer reactions. For this compound, the quinoline backbone is functionalized at the 2- and 8-positions using chlorination and methoxyphenyl coupling. Acyl chloride formation at the 4-position is achieved via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Purity is confirmed by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline).

- IR : Confirms carbonyl chloride (C=O stretch ~1770 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C-Cl bond: ~1.73 Å) and packing motifs .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; store in sealed containers under inert gas (argon) to prevent hydrolysis.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxyphenyl and 8-chloro substituents influence reactivity?

- Analysis :

- Steric Hindrance : The 3-methoxyphenyl group at position 2 reduces nucleophilic attack at the 4-carbonyl chloride.

- Electronic Effects : The electron-withdrawing 8-chloro substituent increases electrophilicity at the carbonyl, enhancing reactivity in amidation or esterification. Computational DFT studies (e.g., Gaussian 16) model charge distribution .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Challenges :

- Polymorphism : Multiple crystal forms may arise due to flexible methoxyphenyl rotation.

- Solution : Slow evaporation (diethyl ether/dichloromethane) yields single crystals. SHELXL refines disordered regions using constraints .

Q. How can discrepancies in reported spectroscopic data be resolved?

- Case Study : Conflicting ¹³C NMR shifts for the carbonyl chloride (δ 165–170 ppm) may stem from solvent polarity (CDCl₃ vs. DMSO-d₆).

- Resolution : Cross-validate with X-ray data (C=O bond length ~1.21 Å) and high-resolution mass spectrometry (HRMS) .

Q. What role does this compound play in coordination chemistry or metal-organic frameworks (MOFs)?

- Applications :

- The quinoline nitrogen and carbonyl oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺, Ru³⁺).

- MOF synthesis via solvothermal methods (DMF, 120°C) yields porous structures with catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.